molecular formula C24H28O3 B1668563 3,5-Di-tert-butylchalcone CAS No. 110368-33-7

3,5-Di-tert-butylchalcone

Cat. No. B1668563
CAS RN: 110368-33-7
M. Wt: 364.5 g/mol
InChI Key: FOUVTBKPJRMLPE-FMIVXFBMSA-N
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Description

3,5-Di-tert-butylchalcone is a type of chalcone, which is an aromatic ketone that forms the central core of many important biological compounds . Chalcones are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants .


Synthesis Analysis

The synthesis of this compound involves the reaction of meso-(3,5-di-tert-butylphenyl)-dipyrromethane, trimethylsilylpropynal, and phenylpropargyl aldehyde . A single crystal was grown by a CH2Cl2/CH3OH solution .


Molecular Structure Analysis

The molecular structure of 3,5-Di-tert-butylchalcone is composed of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system .


Chemical Reactions Analysis

The thermal decomposition of similar compounds like di-tert-butyl peroxide has been studied extensively . The decomposition mechanism involves the breaking of the O–O bond which can undergo homolytic decomposition accompanying heat and non-condensable gases released .


Physical And Chemical Properties Analysis

Chalcones have physical properties such as hardness, topography, and hydrophilicity which are known to be important parameters in the biological evaluation of materials . These properties allow or block the adhesion of biological compounds which is required to allow cell-spreading, migration, proliferation, and differentiation .

Scientific Research Applications

Retinoic Acid Receptor Agonist

CH 55 is a highly potent synthetic retinoid that has high affinity for RAR-α and RAR-β receptors . As a retinoic acid receptor agonist, it can be used in research related to these receptors, which play crucial roles in various biological processes, including development, immunity, organogenesis, and homeostasis .

Inhibition of Cell Differentiation

CH 55 has been found to inhibit rabbit tracheal epithelial cell differentiation by inhibiting transglutaminase and increasing cholesterol sulfate . This property could be useful in studies related to cell differentiation and development.

Induction of Cell Differentiation

Interestingly, while CH 55 can inhibit certain types of cell differentiation, it can also induce differentiation in other cell types. For example, it has been shown to induce differentiation of embryonic carcinoma F9 cells and melanoma S91 cells . This dual functionality makes it a valuable tool in cellular biology research.

Inhibition of Enzyme Activity

CH 55 has been shown to inhibit the induction of ornithine decarboxylase activity in 3T6 fibroblasts . Ornithine decarboxylase is an enzyme that plays a key role in the polyamine synthesis pathway, which is critical for cell growth and differentiation.

Use in Reprogramming Studies

The compound has been mentioned in the context of small-molecule-mediated reprogramming, which is a promising area of research in regenerative medicine .

Potential Applications in Cancer Research

Given its effects on cell differentiation and enzyme activity, CH 55 may have potential applications in cancer research . However, more studies would be needed to fully explore this possibility.

Safety and Hazards

The safety data sheet for a similar compound, 1,4-Di-tert-butylbenzene, indicates that it is stable but combustible . It is incompatible with strong oxidizing agents . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Chalcones are active lead molecules in medicinal chemistry for the discovery of new drugs . They exhibit a wide range of therapeutic activities such as anticancer, antioxidants, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, cardiovascular activity, and mutagenic properties . Therefore, the future directions of research on 3,5-Di-tert-butylchalcone could involve exploring its potential therapeutic applications.

properties

IUPAC Name

4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O3/c1-23(2,3)19-13-18(14-20(15-19)24(4,5)6)21(25)12-9-16-7-10-17(11-8-16)22(26)27/h7-15H,1-6H3,(H,26,27)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUVTBKPJRMLPE-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Di-tert-butylchalcone

CAS RN

95906-67-5, 110368-33-7
Record name 3,5-Di-tert-butylchalcone 4'-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095906675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(3-(3,5-bis(1,1-dimethylethyl)phenyl)-3-oxo-1-propenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110368337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does CH55 exert its biological effects?

A1: CH55 primarily exerts its effects by binding to and activating specific nuclear receptors called Retinoic Acid Receptors (RARs). [, , , , ] These receptors act as transcription factors, regulating the expression of various genes involved in cell growth, differentiation, and other cellular processes. [, , ]

Q2: Which RAR subtypes does CH55 preferentially bind to?

A2: CH55 demonstrates a higher binding affinity for RARβ compared to other subtypes like RARα and RARγ. [, , , , ] This selective binding profile contributes to its unique biological activity and potential therapeutic applications.

Q3: Does CH55 interact with Cellular Retinoic Acid Binding Proteins (CRABPs)?

A3: Unlike some other retinoids, CH55 does not bind to CRABPs. [, , ] This characteristic might contribute to its distinct activity profile and potentially overcome some resistance mechanisms observed with other retinoids. [, ]

Q4: What are the downstream effects of CH55 binding to RARs?

A4: CH55, upon binding to RARs, can induce various downstream effects, including:

  • Differentiation of Leukemia Cells: CH55 effectively induces the differentiation of human promyelocytic leukemia cells (HL-60) into mature granulocytes. [, , , ] This activity makes it a potential candidate for developing novel leukemia therapies.
  • Modulation of Gene Expression: CH55 influences the expression of various genes, including those involved in cell cycle regulation, apoptosis, and immune responses. [, , , ]
  • Suppression of c-myc Expression: CH55 has been shown to downregulate c-myc expression in HL-60 cells, potentially contributing to its anti-proliferative effects. []
  • Induction of Thrombomodulin and Inhibition of Tissue Factor: CH55 can upregulate thrombomodulin and downregulate tissue factor expression in leukemia and endothelial cells, suggesting potential anticoagulant properties. [, ]

Q5: What is the molecular formula and weight of CH55?

A5: The molecular formula of CH55 is C21H26O2, and its molecular weight is 310.42 g/mol.

Q6: How do structural modifications of CH55 affect its activity?

A6: Research suggests that the bulky tert-butyl groups in the phenyl ring of CH55 are crucial for its high potency in inducing differentiation of HL-60 cells. [, ] Modifications to these groups could significantly alter its binding affinity to RARs and impact its biological activity. [, ]

Q7: What in vitro models have been used to study CH55 activity?

A7: Human promyelocytic leukemia cell lines like HL-60 and NB4 have been extensively used to investigate the differentiation-inducing and anti-proliferative effects of CH55. [, , , , ] Other cell lines, including human monoblastic leukemia cells (U937) and human umbilical vein endothelial cells (HUVECs), have also been utilized to examine its effects on specific gene expression and cellular functions. [, ]

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